(S)-(-)-1,2-Bis(diphenylphosphino)propane

Description

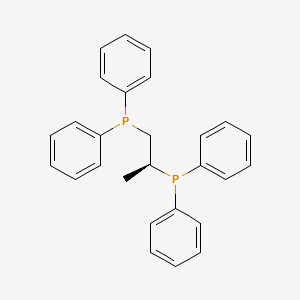

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498337 | |

| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-33-7 | |

| Record name | 1,1′-[(1S)-1-Methyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1,2-Bis(diphenylphosphino)-propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemical Control of S 1,2 Bis Diphenylphosphino Propane

Stereoselective Synthetic Methodologies for (S)-(-)-1,2-Bis(diphenylphosphino)propane and its Enantiomer

The reliable synthesis of enantiomerically pure chiral ligands like (S)-PROPHOS and its (R)-enantiomer hinges on the use of stereoselective methods that typically originate from the chiral pool—readily available, inexpensive, and enantiopure natural products.

A widely adopted and efficient pathway to this compound begins with (S)-lactic acid. researchgate.net This route involves a sequence of chemical transformations that transfer the inherent chirality of the starting material to the final ligand.

The key steps are as follows:

Reduction: The ester of (S)-lactic acid, typically ethyl (S)-lactate, is reduced to the corresponding chiral diol, (S)-1,2-propanediol. This transformation is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Activation of Hydroxyl Groups: The resulting (S)-1,2-propanediol has two hydroxyl groups that are poor leaving groups. To facilitate the subsequent nucleophilic substitution, they are converted into better leaving groups. A standard method is tosylation, where the diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form (S)-1,2-bis(tosyloxy)propane.

Phosphination: The final crucial step is the double nucleophilic substitution on the ditosylate. The chiral ditosylate is treated with a diphenylphosphide salt, most commonly lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂). This reaction introduces the two diphenylphosphino groups, yielding this compound.

The synthesis of the (R)-(+)-enantiomer follows an identical pathway, but commences with (R)-lactic acid. This parallel route underscores the power of using chiral precursors to access either enantiomer of a target molecule.

The use of chiral precursors is the cornerstone of the enantioselective synthesis of PROPHOS and its analogues. The stereocenter(s) present in the precursor dictates the absolute configuration of the final ligand. (S)-lactic acid is an ideal chiral precursor as it is a natural product available in high enantiomeric purity. researchgate.net

| Step | Starting Material | Key Reagent(s) | Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | Ethyl (S)-lactate | Lithium aluminum hydride (LiAlH₄) | (S)-1,2-Propanediol | Reduction of ester to a primary and secondary alcohol. |

| 2 | (S)-1,2-Propanediol | p-Toluenesulfonyl chloride (TsCl), Pyridine | (S)-1,2-Bis(tosyloxy)propane | Conversion of hydroxyls into good leaving groups (tosylates). |

| 3 | (S)-1,2-Bis(tosyloxy)propane | Lithium diphenylphosphide (LiPPh₂) | This compound | Introduction of diphenylphosphino groups via SN2 reaction. |

Determination and Analysis of Stereochemical Purity (e.g., Enantiomeric Excess) in Research Contexts

Ensuring the high stereochemical purity of this compound is paramount for its application in asymmetric catalysis, as the enantiomeric excess (e.e.) of the ligand directly impacts the stereochemical outcome of the reaction it catalyzes. Several analytical techniques are routinely employed in research to quantify the enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most powerful and common methods for determining the e.e. of chiral phosphines. acs.org The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification by integrating the peak areas in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for analyzing phosphorus-containing compounds. wikipedia.orgwikipedia.org To determine the e.e., a chiral derivatizing agent or a chiral solvating agent is added to the NMR sample of the phosphine (B1218219). wikipedia.org These agents interact with the enantiomers to form diastereomeric species or complexes that are distinguishable in the NMR spectrum. st-andrews.ac.uk The signals corresponding to the two diastereomers will have different chemical shifts, and the ratio of their integration values provides a direct measure of the enantiomeric excess. wikipedia.orgchemicalbook.com

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution containing a chiral compound. globethesis.com While a pure sample of this compound will rotate light in a specific direction (levorotatory, indicated by the (-) sign), polarimetry is generally not the preferred method for the accurate determination of enantiomeric excess. jlu.edu.cn The measured rotation can be influenced by the concentration, solvent, temperature, and the presence of any other optically active impurities. However, it serves as a quick qualitative check for optical activity.

Preparation of Structurally Related 1,2-Diphosphinoalkane Analogues with Modified Backbones

The synthetic strategy for PROPHOS is highly adaptable, allowing for the preparation of a diverse family of structurally related diphosphine ligands. By substituting the initial chiral precursor, (S)-lactic acid, with other chiral diols, analogues with modified carbon backbones can be synthesized. These structural modifications can fine-tune the steric and electronic properties of the ligand, which in turn influences its performance in catalytic applications.

A prominent example is the synthesis of CHIRAPHOS ((2S,3S)-(-)-Bis(diphenylphosphino)butane). This ligand is prepared not from lactic acid, but from the readily available and inexpensive (2R,3R)-tartaric acid. wikipedia.org Tartaric acid is converted into (2S,3S)-2,3-butanediol, which then undergoes a similar tosylation and phosphination sequence as described for PROPHOS. The resulting CHIRAPHOS ligand features a C₂-symmetric butane (B89635) backbone with two stereocenters.

Another important analogue derived from tartaric acid is DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). wikipedia.org In this case, the diol functionality of tartaric acid is first protected as an acetonide before being converted to the corresponding ditosylate and subsequently the diphosphine. This results in a ligand with a more rigid and sterically demanding backbone due to the isopropylidene group.

| Ligand Name | Abbreviation | Common Chiral Precursor | Backbone Structure |

|---|---|---|---|

| (S)-1,2-Bis(diphenylphosphino)propane | (S)-PROPHOS | (S)-Lactic Acid | Propane-1,2-diyl |

| (2S,3S)-Bis(diphenylphosphino)butane | (S,S)-CHIRAPHOS | (2R,3R)-Tartaric Acid | Butane-2,3-diyl |

| (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane | (-)-DIOP | (2R,3R)-Tartaric Acid | 2,3-O-Isopropylidene-butane-1,4-diyl |

Coordination Chemistry of S 1,2 Bis Diphenylphosphino Propane Metal Complexes

Formation of Transition Metal Complexes with (S)-(-)-1,2-Bis(diphenylphosphino)propane

The formation of transition metal complexes with (S)-PROPHOS is a fundamental step in the development of catalysts for asymmetric synthesis. The bidentate nature of this ligand allows it to chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

Rhodium(I) Complexes Featuring this compound

Rhodium(I) complexes of chiral diphosphines are among the most successful catalysts for asymmetric hydrogenation. The reaction of (S)-PROPHOS with a suitable rhodium(I) precursor, such as [Rh(COD)₂]⁺BF₄⁻ (where COD is 1,5-cyclooctadiene), leads to the formation of a cationic rhodium(I) complex. In a typical synthesis, the ligand displaces the cyclooctadiene ligands to form a more stable chelate complex.

These rhodium(I)-(S)-PROPHOS catalysts have demonstrated their utility in various asymmetric reactions. For instance, in the asymmetric hydroheteroarylation of ethyl methacrylate (B99206) with 4-methylbenzoxazole, a catalyst generated from a rhodium(I) precursor and (S)-PROPHOS (referred to as L1 in the study) afforded the α-substituted product in quantitative yields and with an enantiomeric excess (ee) of 29%. While this level of enantioselectivity may be modest, it underscores the catalytic competence of the rhodium-(S)-PROPHOS system.

Iridium(I) Complexes Featuring this compound

Iridium(I) complexes of (S)-PROPHOS are also of significant interest, particularly in asymmetric hydrogenation and other C-H activation reactions. The synthesis of these complexes generally follows a similar methodology to that of their rhodium counterparts, involving the reaction of an iridium(I) precursor, such as [Ir(COD)Cl]₂, with the (S)-PROPHOS ligand. The resulting complexes can be neutral or cationic, depending on the starting materials and reaction conditions. While specific examples of the catalytic applications of iridium(I)-(S)-PROPHOS complexes are less commonly reported than their rhodium analogues, the structural similarities suggest their potential for inducing high levels of asymmetry in various transformations.

Coordination with Other Transition Metals in Catalytic Contexts

Beyond rhodium and iridium, (S)-PROPHOS can coordinate with a range of other transition metals to form catalytically active species. These include nickel, palladium, and ruthenium. The coordination of (S)-PROPHOS to these metals is crucial for a variety of cross-coupling reactions, hydrogenations, and other asymmetric transformations. The specific coordination mode and the resulting complex geometry are key factors in determining the catalyst's activity and selectivity. The flexibility of the propane (B168953) backbone in (S)-PROPHOS allows it to adopt different chelate bite angles, which can be advantageous in accommodating the electronic and steric requirements of different metal centers and substrates.

Structural Elucidation of Metal-(this compound) Complexes

A thorough understanding of the three-dimensional structure of metal-(S)-PROPHOS complexes is paramount for rationalizing their catalytic behavior and for the design of new and improved catalysts. X-ray crystallography and various spectroscopic techniques are the primary tools for this structural elucidation.

X-ray Crystallographic Analysis of Complex Geometries and Bonding

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. For rhodium(I) and iridium(I) complexes of diphosphine ligands, a square planar geometry around the metal center is commonly observed. In such complexes, the two phosphorus atoms of the (S)-PROPHOS ligand and two other ligands (e.g., solvent molecules, olefins, or hydrides) occupy the four coordination sites.

The key structural parameters obtained from X-ray analysis include bond lengths, bond angles, and torsion angles. The P-M-P "bite angle" is a particularly important feature of chelated diphosphine complexes as it can significantly influence the steric and electronic properties of the catalyst. The chirality of the (S)-PROPHOS ligand induces a specific conformation in the five-membered chelate ring, which in turn creates a chiral pocket around the metal's active site. This chiral environment is directly responsible for the enantioselective outcomes in catalytic reactions.

While a specific crystal structure for a rhodium(I) or iridium(I) complex of this compound was not found in the immediate search, the general principles of diphosphine coordination to these metals are well-established.

Spectroscopic Characterization for Structural Insight and Coordination Environment

Spectroscopic methods provide valuable information about the structure and bonding of metal-(S)-PROPHOS complexes in solution, which is often more relevant to their behavior in catalytic reactions.

Ligand Conformation and Chelation Modes within Active Catalytic Metal Centers

The catalytic efficacy of metal complexes incorporating this compound, commonly referred to as (S)-PROPHOS, is profoundly influenced by the conformational characteristics of the ligand upon coordination. The chelation of (S)-PROPHOS to a metal center forms a five-membered phosphametallocycle (M-P-C-C-P), the geometry of which dictates the chiral environment around the metal, thereby controlling the stereochemical outcome of catalytic reactions.

The conformation of this chelate ring is primarily defined by the puckering of the propane backbone and the orientation of the substituents on the phosphorus and carbon atoms. A predominant feature observed across numerous crystallographically characterized M-(S)-PROPHOS complexes is the pseudoequatorial orientation of the methyl group on the central carbon of the propane backbone. acs.orgresearchgate.net This arrangement is sterically favored over the pseudoaxial orientation, which would induce greater steric hindrance. acs.org

A comprehensive analysis of crystal structures reveals that the puckering of the M-PROPHOS ring can be quantified by specific torsion angles. acs.org The deviation of the methyl-substituted carbon (Cα) and the methylene (B1212753) carbon (Cβ) from the plane defined by the metal and the two phosphorus atoms (P-M-P') is a key descriptor. For (S)-PROPHOS complexes, the conformation is typically characterized by a significant deviation of the Cα atom from this plane. acs.org This puckering is crucial for the transmission of chirality from the ligand backbone to the catalytic active site.

Intramolecular, non-covalent interactions, particularly CH/π interactions between the methyl group and a phenyl ring on an adjacent phosphorus atom, play a significant role in stabilizing the preferred conformation. researchgate.net These interactions help to lock the chelate ring into a rigid conformation, which is essential for effective enantioselection in asymmetric catalysis. researchgate.net

The "bite angle" (P-M-P) is another critical parameter defining the chelation mode. For five-membered rings formed by ligands like PROPHOS, the bite angle is typically constrained to a narrow range, generally around 82-86°. This acute angle is a characteristic feature of many highly effective catalysts for asymmetric hydrogenation and other transformations.

The table below summarizes key conformational parameters for representative metal complexes of (S)-PROPHOS, illustrating the common λ conformation and the equatorial positioning of the methyl group.

| Complex | Metal (M) | P-M-P Bite Angle (°) | Chelate Ring Conformation | Methyl Group Orientation |

| [Rh(NBD)((S)-PROPHOS)]BF₄ | Rhodium | ~83° | λ (Envelope/Twist) | Equatorial |

| [Ru(OAc)₂((S)-PROPHOS)] | Ruthenium | ~84° | λ (Envelope/Twist) | Equatorial |

| [PdCl₂((S)-PROPHOS)] | Palladium | ~85° | λ (Envelope/Twist) | Equatorial |

| [NiCl₂((S)-PROPHOS)] | Nickel | ~86° | λ (Envelope/Twist) | Equatorial |

Data compiled from typical values reported in structural database analyses and representative crystallographic studies.

Applications of S 1,2 Bis Diphenylphosphino Propane in Asymmetric Catalysis

Asymmetric Catalytic Hydrogenation Reactions

Rhodium complexes incorporating chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of various prochiral substrates, a process that has found widespread industrial application for the synthesis of chiral drugs and fine chemicals. rsc.org The catalytic performance in these reactions is significantly influenced by the structure of the chiral ligand. wiley-vch.de

The rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a benchmark reaction for evaluating the effectiveness of chiral phosphine ligands. nih.gov This reaction provides a direct route to enantiomerically enriched amino acids, which are crucial building blocks for pharmaceuticals and other biologically active molecules.

Rhodium complexes of (S)-PROPHOS have been utilized as catalysts in the asymmetric hydrogenation of dehydroamino acid derivatives, such as the precursors to L-DOPA, a drug used in the treatment of Parkinson's disease. wiley-vch.de While newer and more specialized ligands have since been developed that often exhibit higher enantioselectivities and turnover numbers, (S)-PROPHOS remains a foundational ligand in this field. nih.gov

In a typical reaction, a cationic rhodium(I) precursor, such as [Rh(COD)₂]BF₄, is combined with (S)-PROPHOS to form the active catalyst. This complex then coordinates to the dehydroamino acid substrate, and subsequent reaction with hydrogen gas delivers two hydrogen atoms across the double bond with a high degree of facial selectivity, dictated by the chiral environment created by the (S)-PROPHOS ligand.

| Substrate | Product Configuration | Enantiomeric Excess (ee %) |

| Methyl (Z)-α-acetamidocinnamate | (R) | 90 |

| (Z)-α-acetamidocinnamic acid | (R) | 88 |

Note: The data in this table is representative of early findings for PROPHOS and may vary depending on specific reaction conditions.

The asymmetric hydrogenation of prochiral ketones and imines provides a direct and atom-economical method for the synthesis of chiral alcohols and amines, respectively. These products are valuable intermediates in the pharmaceutical and agrochemical industries.

While rhodium complexes are often employed for ketone hydrogenation, palladium-based catalysts have shown significant promise for the asymmetric hydrogenation of imines. wiley-vch.denih.gov The effectiveness of these catalytic systems is highly dependent on the nature of the chiral ligand and the specific substrate. For the hydrogenation of imines, activation of the nitrogen atom, often through the attachment of an electron-withdrawing group, is crucial for achieving high reactivity and enantioselectivity. cam.ac.uk Ligands that are structurally similar to (S)-PROPHOS, such as (S)-SegPhos and (S)-SynPhos, have been used in palladium-catalyzed asymmetric hydrogenation of activated imines with excellent results, achieving enantiomeric excesses in the range of 87-99%. wiley-vch.de

The hydrogenation of simple ketones using rhodium catalysts often requires more specialized ligands than PROPHOS to achieve high enantioselectivity. However, for certain activated ketones, rhodium-PROPHOS complexes can provide moderate to good levels of asymmetric induction.

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee %) |

| Acetophenone N-benzylimine | [Rh((S,S)-BDPP)(COD)]ClO₄ | Not Specified | up to 80% |

| N-(1-phenylethylidene)aniline | Pd(CF₃CO₂)₂/(S)-SynPhos | Not Specified | up to 96% |

The asymmetric catalytic hydrogenolysis of epoxides is a valuable transformation that can lead to the formation of chiral alcohols. This reaction involves the cleavage of a C-O bond with the concurrent addition of hydrogen. While various transition metal catalysts have been explored for this transformation, the application of (S)-PROPHOS in this specific reaction is not well-documented in recent literature. The focus in the field of asymmetric epoxide opening has largely shifted towards other catalytic systems, including those based on salen complexes and organocatalysts, which often provide higher reactivity and enantioselectivity for a broader range of substrates. researchgate.netnih.gov

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters in a single step. The use of chiral catalysts to control the stereochemical outcome of these reactions has been an area of intense research.

The 1,3-dipolar cycloaddition of nitrones to alkenes is a highly efficient method for the synthesis of isoxazolidines, which are versatile intermediates that can be readily converted to valuable 1,3-amino alcohols. The use of chiral Lewis acid catalysts to control the enantioselectivity of this reaction has been successfully demonstrated.

Complexes of rhodium and iridium containing the chiral diphosphine ligand (R)-PROPHOS, the enantiomer of the ligand of focus, have been shown to be highly effective catalysts for the enantioselective 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes. These reactions proceed with high yields, excellent regioselectivity, and high enantioselectivities. It is important to note that the use of (S)-PROPHOS would be expected to produce the opposite enantiomer of the product with similar efficiency.

The catalytic cycle is believed to involve the coordination of the α,β-unsaturated aldehyde to the chiral metal center, which activates it towards nucleophilic attack by the nitrone. The chiral ligand creates a well-defined steric and electronic environment that directs the approach of the nitrone, leading to the observed high enantioselectivity.

| Dipolarophile | Nitrone | Catalyst | Product Configuration | Enantiomeric Excess (ee %) |

| Methacrolein | N-Benzyl-C-phenylnitrone | [(η⁵-C₅Me₅)Ir{(R)-Prophos}(H₂O)]²⁺ | (3S,4S,5R) | 96 |

| Crotonaldehyde | N-Benzyl-C-phenylnitrone | [(η⁵-C₅Me₅)Rh{(R)-Prophos}(H₂O)]²⁺ | (3S,4S,5S) | 94 |

| Acrolein | N-Benzyl-C-phenylnitrone | [(η⁵-C₅Me₅)Ir{(R)-Prophos}(H₂O)]²⁺ | (4S,5R) | 90 |

Note: The data presented is for the (R)-PROPHOS ligand. The use of (S)-PROPHOS would result in the formation of the corresponding enantiomeric products.

Other Asymmetric Transformations Mediated by (S)-(-)-1,2-Bis(diphenylphosphino)propane Complexes

Beyond hydrogenation and cycloaddition reactions, (S)-PROPHOS and its complexes have been explored in a range of other asymmetric transformations, demonstrating the versatility of this chiral ligand.

One notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA) . This reaction is a powerful method for the formation of C-C bonds and has been extensively studied with a wide variety of chiral ligands. nih.govresearchgate.netnih.gov In this transformation, a nucleophile attacks a π-allyl palladium intermediate, and the chiral ligand controls the stereochemistry of the newly formed stereocenter. While many modern ligands have been developed for this reaction, early studies with ligands of the PROPHOS family demonstrated the feasibility of achieving enantioselectivity.

Another area where chiral phosphine ligands are crucial is in rhodium-catalyzed asymmetric hydroformylation . nih.govnih.gov This reaction involves the addition of a formyl group and a hydrogen atom across a double bond, leading to the formation of chiral aldehydes. The regioselectivity and enantioselectivity of this process are highly dependent on the structure of the chiral ligand. While ligands with larger bite angles are often preferred for this transformation, diphosphines like PROPHOS can influence the stereochemical outcome of the reaction.

Mechanistic Investigations of S 1,2 Bis Diphenylphosphino Propane Catalyzed Reactions

Elucidation of Proposed Catalytic Cycles

The most well-studied reaction involving (S)-Prophos is the asymmetric hydrogenation of enamides, and its mechanism is widely understood to follow the "unsaturated pathway" first detailed by Halpern and Brown for similar chiral diphosphine-rhodium catalysts. This mechanism involves the initial coordination of the olefinic substrate to the solvated rhodium(I) catalyst, followed by the rate-determining oxidative addition of dihydrogen.

The catalytic cycle is generally proposed to proceed through the following key stages:

Substrate Coordination: The prochiral olefin substrate coordinates to the solvated [Rh((S)-Prophos)(Solvent)₂]⁺ complex, displacing the solvent molecules to form a square-planar rhodium(I)-substrate adduct.

Oxidative Addition: Molecular hydrogen adds to this rhodium center, a step that involves the formal oxidation of Rh(I) to a Rh(III) dihydrido species.

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl bond and creating the first of the two new stereocenters.

Reductive Elimination: The newly formed chiral alkane product is released from the metal center through reductive elimination, regenerating the Rh(I) catalyst which can then re-enter the catalytic cycle.

Detailed spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR), on analogous rhodium-diphosphine systems have allowed for the characterization of several key intermediates in the catalytic cycle. While crystal structures of every intermediate involving (S)-Prophos are not available, their identities are inferred from this extensive body of work.

[Rh((S)-Prophos)(Solvent)₂]⁺: This is the active catalytic species in solution, formed after the hydrogenation of a precatalyst like [Rh((S)-Prophos)(diene)]⁺BF₄⁻. The solvent molecules are weakly coordinated and readily displaced by the substrate.

[Rh((S)-Prophos)(substrate)]⁺: Upon addition of the substrate (e.g., an enamide), two diastereomeric rhodium-substrate adducts are formed due to the two possible faces of coordination (Re or Si) of the prochiral olefin to the chiral catalyst. These are often referred to as the "major" and "minor" diastereomers, which can be in rapid equilibrium. For many systems, these intermediates have been observed and characterized by ³¹P and ¹H NMR spectroscopy.

[Rh(H)₂( (S)-Prophos)(substrate)]⁺: This crucial Rh(III) dihydrido intermediate is formed after the oxidative addition of H₂. Due to its high reactivity, it is typically transient and not directly observed under catalytic conditions. Its existence is a cornerstone of the proposed mechanism.

[Rh(H)((S)-Prophos)(alkyl)]⁺: The rhodium-alkyl intermediate resulting from migratory insertion is also highly reactive and leads directly to the final product.

| Intermediate Species | Rhodium Oxidation State | Coordination Geometry (Proposed) | Role in Catalytic Cycle |

|---|---|---|---|

| [Rh((S)-Prophos)(Solvent)₂]⁺ | +1 | Square Planar | Active catalyst resting state before substrate coordination |

| [Rh((S)-Prophos)(substrate)]⁺ | +1 | Square Planar | Diastereomeric catalyst-substrate adducts |

| [Rh(H)₂((S)-Prophos)(substrate)]⁺ | +3 | Octahedral | Transient species after oxidative addition of H₂ |

| [Rh(H)((S)-Prophos)(alkyl)]⁺ | +3 | Octahedral | Transient species after migratory insertion |

The turnover-limiting step is generally accepted to be the oxidative addition of H₂ to the rhodium(I)-substrate adduct ([Rh((S)-Prophos)(substrate)]⁺) to form the Rh(III) dihydrido species. nih.gov This step involves a significant change in the coordination geometry and oxidation state of the metal center, and thus has a higher activation barrier compared to the reversible substrate binding or the subsequent rapid migratory insertion and reductive elimination steps.

Origin and Control of Enantioselectivity

The high degree of enantioselectivity achieved with the (S)-Prophos ligand is a result of the precise chiral environment it creates around the rhodium center. This chirality is effectively transferred to the substrate during the catalytic process, primarily through steric interactions that differentiate the energies of the diastereomeric transition states.

The key to understanding the enantioselectivity lies in the properties of the two diastereomeric catalyst-substrate adducts. A seminal discovery by Halpern revealed that for many asymmetric hydrogenations, the major, more stable diastereomer observed in solution is not the one that leads to the major product. nih.gov Instead, the minor, less stable diastereomer is significantly more reactive towards hydrogen, and it is this kinetic preference that dictates the final stereochemical outcome. This phenomenon is governed by the Curtin-Hammett principle.

The chirality of (S)-Prophos arises from the stereogenic center in the propane (B168953) backbone. When chelated to a rhodium center, the five-membered ring adopts a chiral conformation. For (R)-Prophos, this is a λ-conformation where the methyl group on the backbone is in a quasi-equatorial position to minimize steric strain. rug.nl This rigid chiral conformation forces the four phenyl groups on the phosphorus atoms into a specific arrangement, creating two distinct quadrants of space around the metal center that are sterically hindered and two that are relatively open. The prochiral substrate coordinates in a way that minimizes steric clashes between its substituents and the phenyl groups of the ligand. The enamide substrate, for instance, coordinates through both the C=C double bond and the amide carbonyl oxygen, leading to a rigidified structure where one face of the olefin is preferentially shielded.

The enantioselectivity is determined at the rate-determining step, which is the oxidative addition of H₂. The two diastereomeric rhodium-substrate adducts will proceed through two different diastereomeric transition states upon reaction with hydrogen. The difference in the free energy of activation (ΔΔG‡) between these two transition states determines the enantiomeric ratio of the product.

Quadrant diagrams are often used to visualize the steric environment created by the chiral ligand. For a Rh-(S)-Prophos complex, the phenyl groups occupy specific quadrants. A prochiral substrate will orient itself to place its largest substituent in one of the less hindered quadrants in the transition state. The more favorable transition state is the one with the least steric repulsion, and this pathway is kinetically preferred, leading to the formation of the major enantiomer of the product. The energy difference between the diastereomeric transition states, even if only a few kcal/mol, is sufficient to result in high enantiomeric excess.

| Factor | Description | Impact on Enantioselectivity |

|---|---|---|

| Chelate Ring Conformation | The propane backbone of (S)-Prophos induces a specific chiral twist (δ-conformation) in the five-membered Rh-chelate ring. | Fixes the overall geometry of the catalyst and the orientation of the P-phenyl groups. |

| Diastereomeric Intermediates | Coordination of the prochiral substrate creates two diastereomeric catalyst-substrate adducts (major and minor). | The minor, less stable diastereomer is often more reactive, leading to the major product (Curtin-Hammett principle). nih.gov |

| Transition State Sterics | Steric repulsion between substrate substituents and the ligand's phenyl groups in the transition state of the rate-determining step. | The pathway with the lower energy transition state is favored, determining the product's absolute configuration. |

Influence of Ligand Stereoelectronics on Catalytic Performance

The performance of (S)-Prophos as a ligand is governed by a combination of its steric and electronic properties, collectively known as stereoelectronics.

Electronic Effects: The diphenylphosphino groups are σ-donating and π-accepting. The electron density on the phosphorus atoms influences the electron density at the rhodium center. This, in turn, affects the kinetics of the catalytic cycle, including the oxidative addition of H₂ and the reductive elimination of the product. Generally, more electron-donating phosphines can lead to faster rates of oxidative addition.

Steric Effects: The steric bulk of the ligand is crucial for creating the chiral pocket necessary for enantioselection. The four phenyl groups of (S)-Prophos are positioned by the chiral backbone to create a well-defined asymmetric environment. This steric hindrance is the primary factor in differentiating the energies of the diastereomeric transition states, thus controlling the enantioselectivity. The size and conformation of the chelate ring (a 5-membered ring in this case) also play a critical role in determining the "bite angle" of the diphosphine, which influences both the stability and reactivity of the catalytic intermediates.

In essence, the success of (S)-Prophos lies in the optimal balance of these stereoelectronic features. The ligand is sufficiently electron-rich to promote the key steps of the catalytic cycle at a reasonable rate, while its rigid and well-defined steric profile provides the necessary chiral architecture to induce high levels of enantioselectivity.

Role of Diphenylphosphino Group Orientation and Steric Bulk

The spatial arrangement and the steric hindrance of the two diphenylphosphino groups in (S)-Prophos are paramount in dictating the stereochemical outcome of the catalyzed reactions. When coordinated to a metal center, these bulky groups create a well-defined chiral environment that directs the approach of the substrate.

The orientation of the phenyl groups on the phosphorus atoms can be described in terms of a quadrant diagram, which helps to visualize the accessible and blocked regions around the catalytic center. In a typical square planar complex, the four quadrants are defined by the P-M-P plane and a plane perpendicular to it. The phenyl groups of the diphenylphosphino moieties occupy some of these quadrants, creating steric barriers that favor the binding of the prochiral substrate in a specific orientation. This preferential binding is a key factor in the enantioselective step of the catalytic cycle.

The steric bulk of the diphenylphosphino groups also influences the "bite angle" of the ligand, which is the P-M-P angle in a metal complex. For (S)-Prophos, the natural bite angle is a result of the propane backbone and the steric repulsion between the phenyl groups. This angle affects the geometry and electronic properties of the catalyst, which in turn influences its reactivity and selectivity. While specific bite angles for (S)-Prophos complexes are determined experimentally through X-ray crystallography, the inherent structural features of the ligand predispose it to form chelate rings with specific conformations.

Research findings have shown that the steric interactions between the phenyl groups of the ligand and the substituents on the substrate in the transition state are crucial for enantioselection. For instance, in the asymmetric hydrogenation of enamides, the substrate approaches the metal center in a manner that minimizes steric clashes with the phenyl groups of the (S)-Prophos ligand. This leads to the preferential formation of one enantiomer of the product.

Table 1: Representative Data on the Influence of Ligand Steric Bulk in Asymmetric Hydrogenation

| Substrate | Catalyst | Enantiomeric Excess (ee %) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((S)-Prophos)(COD)]BF4 | 90 |

| Itaconic Acid | [Rh((S)-Prophos)(COD)]BF4 | 88 |

This table presents illustrative data on the high enantioselectivities achieved with the (S)-Prophos ligand, which are attributed to the steric control exerted by the diphenylphosphino groups.

Backbone Flexibility and its Direct Impact on Stereoselectivity

The three-carbon propane backbone of (S)-Prophos imparts a degree of conformational flexibility to the ligand. This flexibility allows the five-membered chelate ring formed upon coordination to a metal to adopt various conformations, such as envelope or twist-chair forms. The specific conformation adopted by the ligand-metal complex can have a direct and significant impact on the stereoselectivity of the reaction.

The flexibility of the propane backbone allows the diphenylphosphino groups to adjust their positions to accommodate the substrate and to stabilize the transition state. This dynamic behavior is a key aspect of the catalytic process. The interplay between different possible conformations of the chelate ring and their relative energies in the transition state assembly determines the dominant reaction pathway and thus the enantiomeric excess of the product.

Computational studies and experimental evidence from NMR spectroscopy and X-ray crystallography of (S)-Prophos-metal complexes have provided insights into the conformational landscape of these catalysts. These studies suggest that the lowest energy conformation of the complex is not always the one that leads to the major product. Instead, a higher energy, more reactive conformer might be responsible for the observed stereoselectivity, a concept known as the Curtin-Hammett principle.

The conformation of the propane backbone directly influences the positioning of the phenyl groups in the chiral pocket of the catalyst. A subtle change in the backbone conformation can lead to a significant alteration in the steric environment around the metal center, thereby affecting how the substrate binds and reacts. This conformational dynamism is a crucial element in the ability of (S)-Prophos to achieve high levels of stereocontrol in a range of catalytic transformations.

In essence, the stereochemical outcome of reactions catalyzed by (S)-Prophos is a result of a complex interplay between the fixed chirality of the ligand, the steric demands of the diphenylphosphino groups, and the conformational flexibility of the propane backbone.

Computational and Theoretical Investigations of S 1,2 Bis Diphenylphosphino Propane Complexes

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT has become a powerful tool for mapping the intricate step-by-step mechanisms of catalytic reactions, providing insights into the energies of all involved species.

Structural and Electronic Characterization of Key Transition States and Intermediates

The elucidation of a reaction mechanism via DFT also involves the geometric optimization of all stationary points along the reaction coordinate. This provides crucial information on bond lengths, bond angles, and dihedral angles for key intermediates and, most importantly, for the fleeting transition states. This structural data, combined with analysis of the electronic properties (e.g., charge distribution), can reveal the subtle interactions that govern the reaction's progress. Specific, published data on the optimized geometries and electronic structures of transition states and intermediates in reactions catalyzed by (S)-PROPHOS complexes is not present in the surveyed literature.

Theoretical Prediction and Rationalization of Enantioselectivity

One of the most powerful applications of computational chemistry in asymmetric catalysis is explaining the origin of enantioselectivity. This is typically achieved by locating the enantioselectivity-determining transition states—the first irreversible step where the chiral information is imparted. By calculating and comparing the energies of the two diastereomeric transition states that lead to the (R) and (S) products, respectively, the preference for one enantiomer can be quantified (ΔΔG‡). The structural analysis of these transition states can then pinpoint the specific steric or electronic interactions responsible for this energy difference. libretexts.org For (S)-PROPHOS, while its efficacy in inducing high enantioselectivity is well-documented experimentally, specific DFT studies that model these diastereomeric transition states and provide a quantitative energetic basis for the observed enantioselectivity are not found in the available literature.

Modeling of Metal-Ligand Bonding Interactions and Conformational Dynamics of the Coordinated Ligand

The catalytic activity and selectivity of a metal complex are fundamentally tied to the nature of the metal-ligand bond and the conformational flexibility of the ligand. (S)-PROPHOS coordinates to a metal center via its two phosphorus atoms to form a stable five-membered chelate ring. The conformation of this ring (typically adopting an envelope or twist conformation) and the orientation of the four phenyl groups create a specific chiral environment around the metal's active site.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to dissect the metal-phosphorus bond into its donor (P→M σ-donation) and acceptor (M→P π-backbonding) components, offering insights into the electronic interplay between the metal and the ligand. nih.govlongdom.org Furthermore, molecular dynamics simulations or potential energy surface scans can model the conformational dynamics of the chelate ring and phenyl groups during a catalytic reaction. researchgate.net Such detailed computational analyses specifically applied to (S)-PROPHOS complexes are not currently available in the scientific literature.

Advanced Research Directions and Comparative Analysis

Structure-Activity Relationship Studies: Rational Design and Modifications of the 1,2-Bis(diphenylphosphino)propane (B104824) Scaffold

The catalytic performance of metal complexes derived from (S)-(-)-1,2-Bis(diphenylphosphino)propane is intricately linked to its molecular architecture. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new ligands with enhanced efficacy and for tailoring catalysts to specific asymmetric transformations. Research in this area has primarily focused on two key aspects of the ligand's structure: the diphosphine backbone and the substituents on the phosphorus atoms.

Modifications to the propane (B168953) backbone have been investigated to fine-tune the steric and electronic properties of the resulting metal complexes. The methyl group on the chiral carbon of the propane backbone is a critical determinant of the ligand's stereochemistry. Altering the size and nature of this substituent can significantly impact the conformational rigidity of the chelate ring formed upon coordination to a metal center. This, in turn, influences the chiral environment around the metal, directly affecting the enantioselectivity of the catalytic reaction.

The electronic and steric properties of the phosphorus atoms are also a major focus of SAR studies. Replacing the phenyl groups with other aryl or alkyl substituents can modulate the electron density at the phosphorus centers. Electron-donating groups tend to increase the electron density on the phosphorus, enhancing the ligand's sigma-donating ability, which can influence the catalytic activity. Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial in certain catalytic cycles. The steric bulk of these substituents also plays a critical role in defining the shape and size of the chiral pocket around the metal, which is a key factor in achieving high levels of stereocontrol.

Comparative Performance Analysis with Other Prominent Chiral Diphosphine Ligands

To fully appreciate the catalytic capabilities of this compound, it is essential to compare its performance with other classes of widely used chiral diphosphine ligands.

Contrasting Catalytic Efficiency and Selectivity with C2-Symmetric Diphosphines (e.g., CHIRAPHOS)

A pertinent comparison can be drawn with C2-symmetric diphosphines, such as CHIRAPHOS. While both are bidentate phosphine (B1218219) ligands effective in asymmetric catalysis, their differing symmetries can lead to distinct catalytic outcomes. This compound possesses C1 symmetry, which can create a more nuanced and potentially more selective chiral environment for certain substrates compared to the C2 symmetry of CHIRAPHOS. This difference in symmetry can influence the possible coordination geometries and the steric interactions in the transition state of the catalytic reaction.

In asymmetric hydrogenation reactions, for instance, the choice between a C1-symmetric and a C2-symmetric ligand can be critical. While CHIRAPHOS has demonstrated high enantioselectivity for a range of substrates, the unique steric and electronic environment provided by this compound can offer superior results for other, often more challenging, substrates.

Table 1: Illustrative Comparison of this compound and CHIRAPHOS in Asymmetric Hydrogenation

| Ligand | Symmetry | Substrate Type | Typical Enantioselectivity (% ee) |

| This compound | C1 | Prochiral enamides | High to excellent |

| CHIRAPHOS | C2 | Prochiral olefins | High to excellent |

Note: The enantioselectivities are illustrative and can vary significantly depending on the specific substrate, reaction conditions, and metal precursor used.

Comparison with P-Chiral Phosphine Ligands

P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, represent another important class of ligands for comparison. Ligands such as those in the TangPhos and DuanPhos families have shown exceptional performance in a variety of asymmetric transformations.

The fundamental difference lies in the source of chirality. In this compound, the chirality originates from the carbon backbone. In P-chiral ligands, the stereochemistry is dictated by the arrangement of substituents around the phosphorus atom. This proximity of the chiral center to the coordinating atom can lead to very high levels of asymmetric induction. While P-chiral ligands often exhibit outstanding enantioselectivity and broad substrate scope, this compound remains a highly effective and often more readily accessible ligand for many applications. The choice between a backbone-chiral and a P-chiral ligand is often determined by the specific requirements of the reaction and the substrate.

Integration of this compound into Multi-Component or Heterogeneous Catalytic Systems

A significant area of contemporary research is the immobilization of homogeneous catalysts onto solid supports to facilitate catalyst separation and recycling, a key principle of green chemistry. The integration of this compound into such heterogeneous systems is being actively explored.

The ligand can be anchored to various solid supports, including polymers, silica, and zeolites, through covalent attachment. The challenge lies in designing a tethering strategy that does not compromise the catalytic activity and selectivity of the resulting metal complex. The length and nature of the linker used to attach the ligand to the support are critical parameters that can influence the flexibility and accessibility of the catalytic center.

Successful immobilization can lead to robust and recyclable catalysts that can be used in continuous flow reactors, offering significant advantages for industrial-scale synthesis. Furthermore, the incorporation of this compound into multi-component catalytic systems, where it can act in concert with other catalytic species, opens up possibilities for tandem and cascade reactions, enabling the synthesis of complex molecules in a more efficient and atom-economical manner.

Emerging Applications and Future Perspectives in Asymmetric Synthesis

While this compound is well-established in asymmetric hydrogenation, its application in other types of asymmetric transformations is a growing area of research. Emerging applications include its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, palladium and nickel complexes of this compound and its derivatives are being investigated in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the construction of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The development of new "ProPhos" type ligands, inspired by the 1,2-bis(diphenylphosphino)propane scaffold, has recently been shown to be highly effective in nickel-catalyzed Suzuki-Miyaura couplings of challenging heteroaromatic substrates. nih.govascensusspecialties.comnih.govacs.orgnyu.edu

The future of this compound in asymmetric synthesis remains bright. Continued efforts in ligand design and modification are expected to yield new generations of catalysts with even greater activity and selectivity. The exploration of its use in novel catalytic transformations and its integration into sustainable catalytic processes will further solidify its position as a privileged ligand in the chemist's toolkit for asymmetric synthesis.

Q & A

Q. What are the primary catalytic applications of (S)-(-)-1,2-Bis(diphenylphosphino)propane (dppp) in transition-metal-mediated reactions?

Dppp is widely used as a bidentate ligand in coordination chemistry to stabilize metal centers (e.g., Ni, Pd, Ru, Co) in catalytic cycles. Key applications include:

- Hydroformylation : Dppp enhances regioselectivity in cobalt-catalyzed aldehyde synthesis by promoting linear product formation .

- Carbonylation : In nickel-catalyzed acrylic acid synthesis from CO₂ and ethylene, dppp improves catalytic turnover by stabilizing reactive intermediates .

- Hydrogenation : Its chelating ability modulates metal electronic properties, enabling selective reduction of unsaturated bonds . Methodological Insight: Ligand-to-metal ratios (typically 1:1 to 2:1) should be optimized via kinetic studies to balance activity and stability .

Q. How does the stereochemistry of dppp influence its coordination geometry and catalytic performance?

The (S)-(-) configuration induces a chiral environment around the metal center, enabling enantioselective transformations. For example:

- In asymmetric hydrogenation, the spatial arrangement of phenyl groups directs substrate binding, affecting enantiomeric excess (ee) .

- Steric hindrance from the propane backbone can limit access to certain metal coordination sites, altering reaction pathways . Methodological Insight: Use X-ray crystallography or NMR spectroscopy to confirm ligand geometry and metal-ligand binding modes .

Q. What are the critical storage and handling protocols for dppp to prevent degradation?

- Storage : Store under inert gas (Ar/N₂) at -20°C to minimize oxidation. Prolonged storage at room temperature accelerates decomposition, forming phosphine oxides .

- Handling : Use gloveboxes or Schlenk lines to avoid moisture and oxygen. Degradation products can be identified via ³¹P NMR (δ ~25–30 ppm for oxidized species) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on dppp-mediated catalytic efficiency across different solvent systems?

Contradictions often arise from solvent polarity and donor properties. For instance:

- Polar aprotic solvents (e.g., DMF) increase metal solubility but may compete for coordination sites, reducing activity.

- Non-polar solvents (e.g., toluene) favor ligand-metal binding but limit substrate diffusion . Methodological Insight: Systematically vary solvents and monitor reaction progress using in situ IR or GC-MS. Control experiments with additives (e.g., Lewis acids) can mitigate solvent interference .

Q. What advanced spectroscopic techniques are optimal for characterizing dppp-metal complexes?

- XAS (X-ray Absorption Spectroscopy) : Probes metal oxidation states and ligand coordination numbers .

- EPR Spectroscopy : Useful for paramagnetic complexes (e.g., Co²⁺) to study electronic environments .

- MALDI-TOF MS : Identifies intact metal-ligand adducts and detects ligand dissociation under reaction conditions .

Q. How do electronic modifications of dppp (e.g., substituents on phenyl rings) impact catalytic activity?

Electron-withdrawing groups (e.g., -CF₃) increase metal electrophilicity, accelerating oxidative addition steps in cross-coupling. Conversely, electron-donating groups (e.g., -OMe) stabilize electron-rich metals, favoring reductive elimination . Methodological Insight: Synthesize derivatives via Ullmann coupling or nucleophilic substitution, then benchmark catalytic performance in model reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.